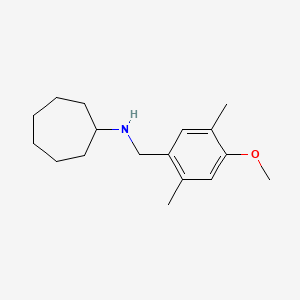

N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine

Descripción general

Descripción

N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine is a synthetic compound with the molecular formula C17H27NO It is known for its unique structure, which includes a cycloheptane ring attached to a benzylamine moiety substituted with methoxy and dimethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine typically involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with cycloheptanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions, particularly at the benzylamine moiety, to form secondary or tertiary amines.

Substitution: The benzylamine group can participate in nucleophilic substitution reactions, where the amine is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for the development of derivatives that may exhibit enhanced biological activity or altered physical properties. The compound can be synthesized through nucleophilic substitution reactions, typically involving cycloheptanamine and 4-methoxy-2,5-dimethylbenzyl chloride under basic conditions.

Biological Research

Ligand in Receptor Binding Studies

In biological contexts, this compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors may lead to insights into various biological pathways and mechanisms. The presence of methoxy and dimethyl groups on the benzyl moiety enhances its binding affinity and specificity, making it a candidate for studies related to neurotransmitter systems and other cellular processes.

Medicinal Chemistry

Therapeutic Potential

Research indicates that this compound may possess several therapeutic applications:

- Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits analgesic properties akin to other amine derivatives used in pain management. Its structural similarities to known central nervous system-active compounds indicate potential as a pain reliever or anti-inflammatory agent.

- CNS Modulation : Given its structural characteristics, it is hypothesized that this compound could act as a central nervous system modulator. Compounds with similar structures often have applications in treating mood disorders such as depression and anxiety.

Case Studies and Research Findings

Recent studies have delved into the pharmacological profiles of compounds related to this compound:

- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds reveal insights into absorption, distribution, metabolism, and excretion (ADME) profiles that are crucial for understanding their therapeutic potential.

- Mechanisms of Action : Studies have indicated that the compound may modulate specific signaling pathways by interacting with molecular targets such as enzymes or receptors involved in pain perception and inflammatory responses.

Mecanismo De Acción

The mechanism of action of N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-methoxybenzyl)cycloheptanamine

- N-(2,5-dimethylbenzyl)cycloheptanamine

- N-(4-methoxy-2,5-dimethylphenyl)cycloheptanamine

Uniqueness

N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine is unique due to the presence of both methoxy and dimethyl groups on the benzyl moiety, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct interactions with molecular targets, making it a valuable compound for various research applications.

Actividad Biológica

N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its synthesis, biological evaluation, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 356092-26-7

- Molecular Formula : C17H27NO

- Molecular Weight : 273.41 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of cycloheptanamine with a substituted benzyl halide. The method ensures high purity and yield, making it suitable for biological evaluations.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit significant effects on neurotransmitter systems, particularly through its interaction with serotonin receptors. A study evaluating various N-benzyl substituted compounds found that similar derivatives displayed partial agonist activity at 5-HT2A and 5-HT2C receptors, suggesting potential applications in treating mood disorders and anxiety .

2. Enzyme Inhibition

Preliminary studies suggest that this compound could act as an inhibitor for cholinesterase enzymes, which are critical in the breakdown of acetylcholine in the synaptic cleft. The inhibition of these enzymes has therapeutic implications for conditions such as Alzheimer's disease.

| Compound | Enzyme Target | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | AChE | TBD | TBD |

| Similar Compounds | BuChE | 0.52 | >96 |

The above table illustrates the potential potency of this compound compared to related compounds in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

3. Antioxidant Activity

In addition to its neuropharmacological properties, this compound may also possess antioxidant activity. Antioxidants are vital in mitigating oxidative stress in cells, which is linked to various neurodegenerative diseases. The antioxidant capacity can be evaluated using assays like DPPH (1,1-Diphenyl-2-picrylhydrazyl), although specific values for this compound are yet to be reported.

Case Studies and Research Findings

A recent study focused on a library of derivatives similar to this compound highlighted their significant cholinesterase inhibitory and antioxidant activities. Compounds with structural similarities exhibited IC50 values ranging from 0.52 µM to over 400 µM against BuChE, indicating promising leads for further development .

Moreover, molecular docking studies have shown favorable interactions between these compounds and the active sites of cholinesterases, which could inform future drug design efforts targeting cognitive disorders .

Propiedades

IUPAC Name |

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-13-11-17(19-3)14(2)10-15(13)12-18-16-8-6-4-5-7-9-16/h10-11,16,18H,4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNLXFZLWXKKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CNC2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354502 | |

| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356092-26-7 | |

| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.